molecular formula C8H3N3O2S B13516697 5-Nitro-1,2-benzothiazole-3-carbonitrile

5-Nitro-1,2-benzothiazole-3-carbonitrile

Katalognummer: B13516697
Molekulargewicht: 205.20 g/mol
InChI-Schlüssel: GRUQWHSYFXBRBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-1,2-benzothiazole-3-carbonitrile is a heterocyclic compound that contains a benzothiazole ring with a nitro group at the 5-position and a cyano group at the 3-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1,2-benzothiazole-3-carbonitrile typically involves the nitration of 1,2-benzothiazole-3-carbonitrile. One common method includes the reaction of 1,2-benzothiazole-3-carbonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 5-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-1,2-benzothiazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 5-Amino-1,2-benzothiazole-3-carbonitrile.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of this compound.

Wissenschaftliche Forschungsanwendungen

5-Nitro-1,2-benzothiazole-3-carbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Nitro-1,2-benzothiazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Nitro-1,2-benzothiazole-3-carbonitrile is unique due to the presence of both the nitro and cyano groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C8H3N3O2S

Molekulargewicht

205.20 g/mol

IUPAC-Name

5-nitro-1,2-benzothiazole-3-carbonitrile

InChI

InChI=1S/C8H3N3O2S/c9-4-7-6-3-5(11(12)13)1-2-8(6)14-10-7/h1-3H

InChI-Schlüssel

GRUQWHSYFXBRBC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.